![molecular formula C8H6F3IO B6334351 1-(Iodomethyl)-4-(trifluoromethoxy)benzene CAS No. 1145780-74-0](/img/structure/B6334351.png)
1-(Iodomethyl)-4-(trifluoromethoxy)benzene
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Description
1-(Iodomethyl)-4-(trifluoromethoxy)benzene, commonly referred to as IMTFB, is an organic compound that is used in the synthesis of various pharmaceuticals and agrochemicals. It is a versatile reagent that has been used in many different applications, including the synthesis of heterocyclic compounds, the synthesis of polymers, and the preparation of catalysts. IMTFB is an important compound in the chemical industry and has been studied extensively.
Scientific Research Applications
Synthesis of Fluorinated Compounds
1-(Iodomethyl)-4-(trifluoromethoxy)benzene: is a valuable reagent in the synthesis of fluorinated organic compounds. Due to the presence of the trifluoromethoxy group, it is particularly useful in introducing fluorine atoms into other molecules, which can significantly alter their chemical and physical properties. This is crucial for the development of pharmaceuticals and agrochemicals where fluorination can improve metabolic stability and bioavailability .
Materials Science
In materials science, this compound serves as a precursor for creating advanced materials with specific fluorinated patterns. These patterns can impart materials with unique properties such as increased resistance to solvents and chemicals, or altered electrical characteristics, which are essential for the development of specialty plastics and electronic materials .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The iodine and fluorine atoms in 1-(Iodomethyl)-4-(trifluoromethoxy)benzene make it an excellent candidate for NMR spectroscopy studies. It can be used as an internal standard or a contrasting agent to study the structure and dynamics of organic molecules, aiding in the understanding of complex molecular systems .
Organic Light-Emitting Diodes (OLEDs)
This compound can be utilized in the field of optoelectronics, particularly in the design and synthesis of organic light-emitting diodes (OLEDs). The electron-donor and acceptor properties of the benzene ring, combined with the fluorophores, can lead to efficient energy transfer and light emission in OLED devices .
Biomedical Research
In biomedical research, 1-(Iodomethyl)-4-(trifluoromethoxy)benzene can be used to synthesize imaging agents. The incorporation of fluorine atoms allows for the development of compounds used in positron emission tomography (PET) scans, providing valuable insights into biological processes and disease states .
Pesticide Development
The compound’s reactivity with various organic substrates makes it a key ingredient in the synthesis of novel pesticides. Its ability to introduce fluorine atoms can lead to the creation of more potent and selective agrochemicals, contributing to the advancement of sustainable agriculture practices .
Catalysis
1-(Iodomethyl)-4-(trifluoromethoxy)benzene: can act as a catalyst or a catalyst precursor in various chemical reactions. Its unique structure can facilitate the development of new catalytic processes that are more efficient and environmentally friendly .
Photovoltaic Cells
Lastly, this compound finds application in the renewable energy sector, particularly in the manufacture of photovoltaic cells. The fluorinated benzene ring can be part of the active layer in solar cells, improving their efficiency and stability under solar irradiation .
properties
IUPAC Name |
1-(iodomethyl)-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IO/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABFFRYJXRCAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CI)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Iodomethyl)-4-(trifluoromethoxy)benzene |
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